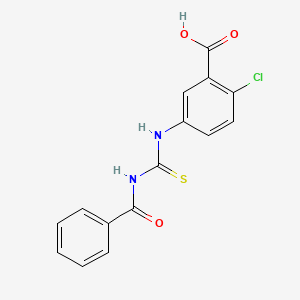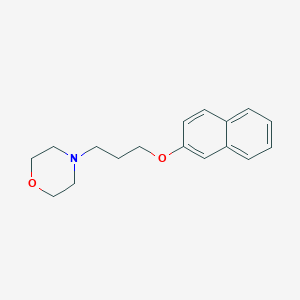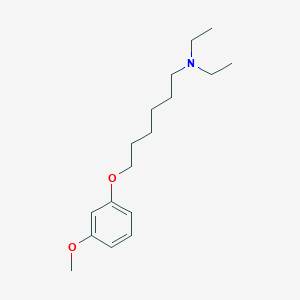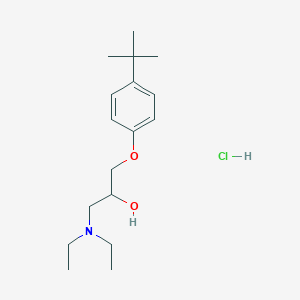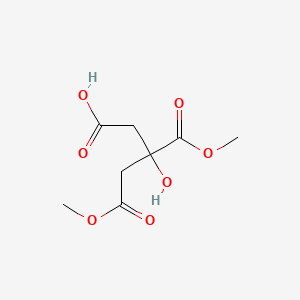
クエン酸ジメチル
概要
説明
ジメチルクエン酸はクエン酸の誘導体であり、2つのヒドロキシル基がメチル基で置換されています。この化合物は、深共晶溶媒としての役割で知られており、さまざまな化学反応において非常に効率的です。 さまざまな有機化合物の合成における触媒およびグリーン反応媒体として使用されます .
2. 製法
合成経路と反応条件: ジメチルクエン酸は、クエン酸とメタノールのエステル化によって合成できます。反応は通常、硫酸などの強酸触媒を使用して行われ、エステル化プロセスを促進します。 反応は還流条件下で行われ、クエン酸からジメチルクエン酸への完全な変換を保証します .
工業的製造方法: 工業的な設定では、ジメチルクエン酸の製造は、大規模なエステル化プロセスを含みます。反応は、効率と収率を最大限に引き出すために、連続フロー反応器で行われます。 蒸留や結晶化などの高度な分離技術を使用することで、最終生成物の純度が保証されます .
科学的研究の応用
Dimethyl Citric Acid has a wide range of applications in scientific research:
作用機序
ジメチルクエン酸が効果を発揮するメカニズムには、深共晶溶媒として作用する能力が含まれます。この特性により、さまざまな有機および無機化合物を溶解し、さまざまな化学反応を促進できます。 また、反応が起こるための最適な環境を提供することで触媒として作用し、反応速度と収率を高めます .
類似の化合物:
クエン酸: 親化合物で、食品および製薬業界で広く使用されています。
トリメチルクエン酸: 3つのメチル基を持つ別の誘導体で、ジメチルクエン酸と同様の用途で使用されます.
ジメチルシュウ酸: さまざまな有機化合物の合成で、溶媒として使用される関連化合物.
独自性: ジメチルクエン酸は、溶媒と触媒の両方の役割を果たすため、さまざまな化学反応を促進する上で非常に効率的です。 グリーン溶媒として作用する能力により、環境に優しく持続可能でもあります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that citrate, the parent compound of dimethyl citrate, plays a crucial role in the citric acid cycle, a fundamental pathway in the metabolism of all aerobic organisms . It is reasonable to hypothesize that dimethyl citrate may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway.
Metabolic Pathways
Dimethyl citrate may be involved in the citric acid cycle, given its structural similarity to citrate . It may interact with enzymes or cofactors in this pathway and could potentially affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl Citric Acid can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of citric acid to Dimethyl Citric Acid .
Industrial Production Methods: In industrial settings, the production of Dimethyl Citric Acid involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
化学反応の分析
反応の種類: ジメチルクエン酸は、次のようなさまざまな化学反応を起こします。
酸化: 対応するケトンおよびアルデヒドを形成するために酸化することができます。
還元: アルコールを形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムが含まれます。
主要な生成物: これらの反応から生成される主要な生成物には、ジメチルケトン、ジメチルアルコール、およびさまざまな置換誘導体があります .
4. 科学研究での応用
ジメチルクエン酸は、科学研究で幅広い用途があります。
類似化合物との比較
Citric Acid: The parent compound, widely used in food and pharmaceutical industries.
Trimethyl Citric Acid: Another derivative with three methyl groups, used in similar applications as Dimethyl Citric Acid.
Dimethyl Oxalate: A related compound used as a solvent and in the synthesis of various organic compounds.
Uniqueness: Dimethyl Citric Acid is unique due to its dual role as a solvent and catalyst, which makes it highly efficient in promoting various chemical reactions. Its ability to act as a green solvent also makes it environmentally friendly and sustainable .
特性
IUPAC Name |
3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHCBSQSYMFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229602 | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53798-97-3 | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC75822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl citrate?
A1: Dimethyl citrate has the molecular formula C8H12O7 and a molecular weight of 220.18 g/mol.
Q2: What are the key spectroscopic characteristics of dimethyl citrate?
A2: Dimethyl citrate can be characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, ] For instance, researchers used NMR and mass spectrometry to elucidate the structures of three monosubstituted citrate esters of codeine formed during a solid-state reaction between codeine phosphate and citric acid. []
Q3: In what natural sources has dimethyl citrate been found?
A3: Dimethyl citrate has been isolated from various natural sources, including:
- Fruits of Garcinia multiflora []
- Stem of Rhizophora stylosa Griff []
- Aspergillus niger strain BGD22 []
- Aspergillus aculeatus YM 311498 []
- Fruits of Clusia nemorosa []
- Tubers of Gastrodia elata Bl []
- Culture medium of the fungus Aspergillus candidus []
- Embelia laeta [, ]
- Dioscorea opposita Thunb. []
- Schisandra chinensis []
- Fruits of Prunus mume Sieb. Et Zucc []
- Fermentation filtrate of Aspergillus japonicus ZW1 []
- Fruits of Hippophae rhamnoides []
- Fruits of Opuntia ficus-indica var. saboten []
Q4: What biological activities have been reported for dimethyl citrate?
A4: Research suggests that dimethyl citrate exhibits several noteworthy biological activities:
- Antibacterial activity: It demonstrates weak antibacterial activity against Sarcina lutea and Bacillus subtilis. [] Additionally, a study found that dimethyl citrate, isolated from the fermentation filtrate of the fungus Aspergillus japonicus ZW1, displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting its potential as a biocontrol agent. []
- Anti-inflammatory activity: Dimethyl citrate isolated from sea buckthorn (Hippophae rhamnoides) fruits has shown potential anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. [] This effect is thought to be mediated through the inhibition of various inflammatory signaling pathways, including NF-κB and COX-2. []
- Monoamine oxidase B (MAO-B) inhibition: Citric acid methyl esters, including dimethyl citrate, isolated from the fruits of Opuntia ficus-indica var. saboten, have demonstrated inhibitory effects against MAO-B. [] This finding suggests potential applications in addressing neurological disorders.
Q5: Are there any potential applications of dimethyl citrate in agriculture?
A5: Yes, the nematicidal activity of dimethyl citrate against Meloidogyne incognita [] highlights its potential as a bio-nematicide in agriculture. Further research is necessary to explore its efficacy under field conditions and its impact on other organisms and the environment.
Q6: What is the mechanism of action of dimethyl citrate in suppressing inflammation?
A6: While the exact mechanism is still under investigation, studies suggest that dimethyl citrate may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. [] Additionally, it might also suppress the expression of iNOS and COX-2, enzymes responsible for producing inflammatory mediators like NO and prostaglandins. []
Q7: How can dimethyl citrate be synthesized?
A7: Dimethyl citrate can be synthesized through various methods, including the selective hydrolysis of trimethyl citrate. [] Another approach involves the reaction of codeine phosphate with citric acid, yielding dimethyl citrate as one of the products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


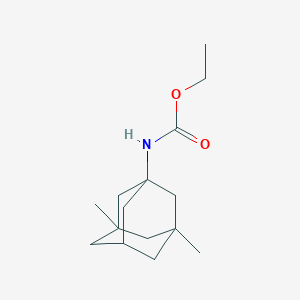
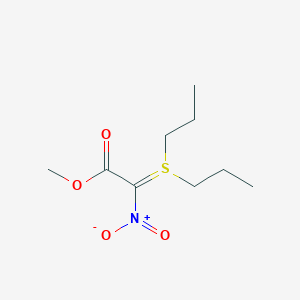
![N-[4-[(E)-(butylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B1656632.png)
![Isoxazole, 5-[2-(4-methoxyphenyl)ethenyl]-3-methyl-4-nitro-](/img/structure/B1656633.png)
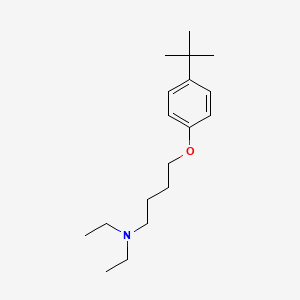
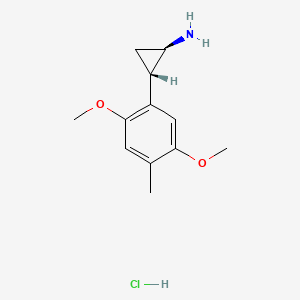
![1-[6-(4-Nitrophenoxy)hexyl]piperidine](/img/structure/B1656640.png)
![N-[4-[1-(4-acetamido-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenyl]acetamide](/img/structure/B1656641.png)
![N-[(3-chlorophenyl)methyl]-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1656642.png)

